molecular formula C13H16ClNO4S B1472933 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858251-71-4

1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1472933
M. Wt: 317.79 g/mol
InChI Key: GSJIEAKJDAMKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16ClNO4S . It is also known by the synonym "4-Piperidinecarboxylic acid, 1-[[(4-chlorophenyl)methyl]sulfonyl]-" .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a sulfonyl group attached to a benzyl group, which is further substituted with a chlorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.79 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

Anticancer Applications

One significant area of application for derivatives of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is in anticancer research. A study by Rehman et al. (2018) involved the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. These compounds showed potent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).

Inhibitors for Tumor Necrosis Factor-α and Matrix Metalloproteinase

Another research application is the development of inhibitors for tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). Venkatesan et al. (2004) synthesized a series of derivatives that demonstrated selective inhibition activities against TACE over MMPs. These findings highlight the compound's potential utility in treating diseases related to excessive TNF-α and MMP activity, such as certain cancers and inflammatory diseases (Venkatesan et al., 2004).

Antioxidant and Anticholinesterase Activities

Derivatives of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid have also been studied for their antioxidant and anticholinesterase activities. Karaman et al. (2016) synthesized sulfonyl hydrazone compounds with piperidine derivatives and evaluated them for these activities. Some derivatives exhibited significant antioxidant capacity and anticholinesterase activity, indicating potential uses in neurodegenerative diseases and oxidative stress-related conditions (Karaman et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the importance of piperidine derivatives in drug design, future research could focus on developing new synthesis methods for this compound and exploring its potential biological activities. More than 7000 piperidine-related papers were published during the last five years , indicating the significant interest in this field.

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-12-3-1-10(2-4-12)9-20(18,19)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJIEAKJDAMKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.